C20H28N2O2
Einecs 272-470-7
CAS No.: 68855-22-1
Cat. No.: VC17153344
Molecular Formula: C13H14N2.C7H14O2
C20H28N2O2
Molecular Weight: 328.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 68855-22-1 |
---|---|
Molecular Formula | C13H14N2.C7H14O2 C20H28N2O2 |
Molecular Weight | 328.4 g/mol |
IUPAC Name | 4-[(4-aminophenyl)methyl]aniline;2-(butoxymethyl)oxirane |
Standard InChI | InChI=1S/C13H14N2.C7H14O2/c14-12-5-1-10(2-6-12)9-11-3-7-13(15)8-4-11;1-2-3-4-8-5-7-6-9-7/h1-8H,9,14-15H2;7H,2-6H2,1H3 |
Standard InChI Key | IJHAHALQLXBKNU-UHFFFAOYSA-N |
Canonical SMILES | CCCCOCC1CO1.C1=CC(=CC=C1CC2=CC=C(C=C2)N)N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Formula
EINECS 272-470-7 is a dual-component compound with the empirical formula , which simplifies to . The IUPAC name, 4-[(4-aminophenyl)methyl]aniline;2-(butoxymethyl)oxirane, reflects its hybrid structure comprising an aromatic diamine and an epoxy-containing ether. The Standard InChIKey, generated from the InChI string InChI=1S/C13H14N2.C7H14O2/c14-12-5-1-10(2-6-12)9-11-3-7-13(15)8-4-11;1-2-3-4-8-5-7-6-9-7/h1-8H,9,14-15H2;7H,2-6H2,1H3
, provides a machine-readable descriptor for databases and computational modeling.
Table 1: Key Physicochemical Properties of EINECS 272-470-7
Property | Value |
---|---|
CAS No. | 68855-22-1 |
Molecular Formula | |
Molecular Weight | 328.4 g/mol |
IUPAC Name | 4-[(4-aminophenyl)methyl]aniline;2-(butoxymethyl)oxirane |
Research Use Designation | Non-human, non-veterinary |
Structural and Functional Insights
Regulatory Framework and Compliance
Hazard Classification and Risk Management
While direct hazard data for EINECS 272-470-7 is limited, analogous compounds listed under EINECS (e.g., 272-573-7) exhibit acute toxicity (Oral Tox. 4, Dermal Tox. 3), skin corrosion (Skin Corr. 1B), and serious eye damage (Eye Dam. 1) . These classifications underscore the importance of stringent handling protocols, including personal protective equipment (PPE) and engineering controls. The European Chemicals Agency (ECHA) mandates that substances of very high concern (SVHCs) undergo authorization processes, requiring demonstrable control of risks or proof of no safer alternatives .
Environmental Persistence and Ecotoxicological Considerations
QSAR Modeling for PBT/vPvB Assessment
The Quantitative Structure-Activity Relationship (QSAR) framework, endorsed by the EU for screening persistent, bioaccumulative, and toxic (PBT) substances, offers predictive insights into EINECS 272-470-7’s environmental behavior. Key parameters include:
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Log (Octanol-Water Partition Coefficient): Predicted using EPISUITE’s KOWWIN model, this metric informs bioaccumulation potential. High log values (>4.5) suggest a propensity for lipid accumulation in aquatic organisms .
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Biodegradability: BIOWIN models estimate mineralization rates, with BIOWIN 2 (aerobic biodegradation) and BIOWIN 6 (anaerobic degradation) providing critical data for regulatory persistency criteria .
Implications for Environmental Monitoring
Although experimental ecotoxicity data for EINECS 272-470-7 is absent, its structural analogs’ regulatory histories suggest moderate-to-high environmental persistence. Proactive monitoring under REACH’s Substance Evaluation Process is recommended to preempt ecosystem risks, particularly in aquatic environments where epoxide derivatives often exhibit recalcitrance .
Research Applications and Limitations
Analytical Challenges
Characterizing EINECS 272-470-7’s reactivity and stability requires advanced techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC). The absence of commercial availability beyond specialized suppliers (e.g., VulcanChem) further complicates accessibility.
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